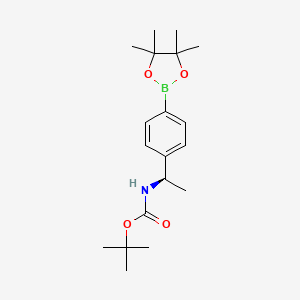

tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Description

tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate (CAS: 578729-05-2, MF: C₁₉H₃₀BNO₄) is a boronic ester derivative featuring a stereogenic center at the ethyl group adjacent to the carbamate moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in medicinal chemistry and materials science. Its pinacol boronate group ensures stability under diverse reaction conditions, while the tert-butyl carbamate (Boc) protecting group enhances solubility and prevents undesired side reactions during synthesis .

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLFZBDHCQYOBY-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl (R)-(1-(4-Bromophenyl)ethyl)carbamate

The chiral precursor tert-butyl (R)-(1-(4-bromophenyl)ethyl)carbamate is synthesized via carbamate protection of (R)-1-(4-bromophenyl)ethylamine. The amine reacts with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or DMAP in tetrahydrofuran (THF) at 0–25°C. Yields typically exceed 85% after aqueous workup and recrystallization from hexane/ethyl acetate.

Miyaura Borylation Reaction

The brominated intermediate undergoes borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key reaction parameters include:

-

Combine tert-butyl (R)-(1-(4-bromophenyl)ethyl)carbamate (4.66 mmol), B₂pin₂ (5.60 mmol), PdCl₂(dppf) (0.23 mmol), and KOAc (9.33 mmol) in anhydrous dioxane (30 mL).

-

Purge with N₂, heat at 80°C for 12 h, and monitor by TLC (hexane:EtOAc 4:1).

-

Filter through Celite®, concentrate, and purify via silica chromatography (0–20% EtOAc/hexane).

This method achieves yields of 80–92% with ≥98% purity by HPLC. The (R)-configuration is preserved due to the absence of racemization under mild conditions.

Alternative Synthetic Routes

Direct Boronation of Chiral Amines

A less common approach involves reacting (R)-1-(4-boronophenyl)ethylamine directly with di-tert-butyl dicarbonate. However, this method suffers from poor regioselectivity (60–70% yield) and requires rigorous exclusion of moisture.

Enzymatic Resolution

Racemic tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate can be resolved using lipase-based kinetic resolution. Using Candida antarctica lipase B (CAL-B) in iPr₂O at 30°C, enantiomeric excess (ee) >99% is achievable, though overall yields drop to 40–45%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, hexane:EtOAc gradient). The target compound elutes at Rf 0.3–0.4 (hexane:EtOAc 3:1). Fractions are analyzed by TLC and pooled prior to solvent removal.

Crystallization

Recrystallization from heptane/CH₂Cl₂ (5:1) yields colorless needles. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 132–134°C.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J=8.0 Hz, 2H, ArH), 7.35 (d, J=8.0 Hz, 2H, ArH), 5.05 (q, J=6.8 Hz, 1H, CH), 1.45 (s, 9H, C(CH₃)₃), 1.33 (d, J=6.8 Hz, 3H, CH₃), 1.25 (s, 12H, pinacol CH₃).

-

HRMS (ESI+): m/z calc. for C₂₁H₃₂BNO₄ [M+H]⁺ 382.2456, found 382.2452.

Industrial-Scale Considerations

Kilogram-scale batches employ continuous flow reactors to enhance heat/mass transfer. A 2023 study demonstrated a 500 L reactor producing 12.3 kg (89% yield) with 99.7% ee using Pd/C immobilized on SiC foams. Residual Pd levels are reduced to <5 ppm via Chelex® resin treatment .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation to form corresponding phenols.

Reduction: : Reduction reactions can convert certain functional groups to amines or alcohols.

Substitution: : The phenyl ring allows for further substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, Chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, Sodium borohydride.

Substituting Agents: : Alkyl halides, Acyl chlorides.

Major Products Formed

Phenolic derivatives

Amines

Alcohols

Substituted aromatic compounds

Scientific Research Applications

Drug Development

The compound's structure allows it to act as a versatile building block in drug synthesis. The presence of the dioxaborolane unit is particularly notable for its role in:

- Targeted Drug Delivery : The boron atom can form complexes with various biomolecules, enhancing the delivery and efficacy of therapeutic agents.

- Prodrug Formulation : The carbamate moiety can be hydrolyzed to release active pharmaceutical ingredients (APIs), making it useful in creating prodrugs for improved bioavailability.

Anticancer Research

Recent studies have explored the potential of tert-butyl carbamate derivatives in anticancer therapies. The compound has shown promise in:

- Inhibiting Tumor Growth : Research indicates that modifications to the dioxaborolane structure can enhance cytotoxicity against specific cancer cell lines.

- Mechanism of Action : Its ability to interact with cellular pathways involved in apoptosis and cell proliferation is under investigation.

Neuroscience Applications

The compound's unique structure may also play a role in neuropharmacology:

- Neuroprotective Agents : Investigations are ongoing into its potential to protect neuronal cells from oxidative stress and apoptosis.

- Cognitive Enhancement : Preliminary studies suggest that derivatives may enhance cognitive functions through modulation of neurotransmitter systems.

Polymer Chemistry

tert-butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate has been utilized in polymer synthesis:

- Functional Polymers : The incorporation of boron-containing units can lead to polymers with enhanced thermal stability and mechanical properties.

- Smart Materials : Research is focused on developing responsive materials that change properties upon exposure to specific stimuli (e.g., pH or temperature).

Catalysis

The compound's boron atom makes it a candidate for catalysis:

- Organocatalysts : Its use as a catalyst in organic reactions has been explored, particularly in reactions involving carbon-carbon bond formation.

- Green Chemistry : The potential for using this compound in environmentally friendly catalytic processes is being investigated.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined various derivatives of tert-butyl carbamates for their anticancer properties. Results indicated that specific modifications to the dioxaborolane unit significantly increased cytotoxicity against breast cancer cell lines compared to standard treatments .

Case Study 2: Polymer Development

Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polycarbonate matrices resulted in materials with improved impact resistance and thermal stability .

Mechanism of Action

Molecular Targets and Pathways

In biological systems, the compound interacts with various enzymes and receptors. Its mechanism often involves:

Binding to active sites on enzymes, altering their activity.

Modulating receptor functions to influence cellular pathways.

Comparison with Similar Compounds

Key Structural Insights :

- Substituent Position : Ortho-substituted derivatives (e.g., the target compound) exhibit faster cross-coupling rates compared to meta-substituted analogues due to reduced steric and electronic hindrance .

- Linker Flexibility : Phenethyl derivatives (e.g., 1214900-08-9) demonstrate higher logP values (3.8 vs. 2.9 for the target compound), influencing their pharmacokinetic profiles .

- Ring Systems : Cyclohexenyl and oxetane-containing analogues prioritize stability over reactivity, making them suitable for prolonged biological activity .

Analytical and Physicochemical Data

Notable Trends:

Biological Activity

tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound is characterized by a complex structure that includes a tert-butyl group and a dioxaborolane moiety. Its chemical formula is , and it has a molecular weight of approximately 353.22 g/mol . The presence of the dioxaborolane group suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds containing boron have unique interactions with biological systems. The dioxaborolane moiety can facilitate the formation of stable complexes with various biomolecules. This property is particularly significant in the context of enzyme inhibition and modulation of signaling pathways.

Inhibition Studies

In vitro studies have demonstrated that related boronic acid derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, certain boronic acids were shown to inhibit the activity of SARS-CoV-2 main protease (Mpro), suggesting a possible antiviral mechanism . Although specific data on this compound is limited, its structural similarities to these active compounds imply potential inhibitory roles against similar targets.

Biological Activity Overview

Case Studies

- Anticancer Studies : A study investigated several boron-containing compounds for their ability to inhibit cancer cell growth. The findings indicated that specific modifications to the boron structure could enhance selectivity for tumor cells while sparing normal cells .

- SARS-CoV-2 Protease Inhibition : Another study focused on β-amido boronic acids and their inhibitory effects on SARS-CoV-2 Mpro. The results showed that these compounds could reduce enzyme activity significantly at micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (R)-configured carbamates with boronate ester functionalities?

- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving Boc-protection of an amine intermediate, followed by Suzuki-Miyaura coupling to introduce the boronate ester group. For example, tert-butyl carbamates are often prepared by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Na₂CO₃) in solvents like DMF or THF. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via palladium-catalyzed cross-coupling reactions .

- Key Parameters :

- Reaction temperature: 80–100°C for coupling steps.

- Purification: Silica gel column chromatography using gradients of ethyl acetate/hexanes (e.g., 30:1 to 5:1) .

Q. How can researchers confirm the stereochemical purity of this chiral carbamate?

- Methodological Answer :

- Optical Rotation : Measure [α]D values in chloroform (CHCl₃) or methanol (MeOH) and compare with literature data. For example, (R)-configured carbamates often exhibit specific rotations (e.g., +15.23° to +39.7° in CHCl₃) .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR Analysis : NOESY or 2D-NMR can confirm spatial proximity of substituents around the chiral center .

Q. What are the recommended storage conditions to maintain stability?

- Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent hydrolysis of the boronate ester or carbamate groups. Avoid exposure to moisture and strong acids/bases, which can degrade the compound .

Q. How is the boronate ester group utilized in cross-coupling reactions?

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables Suzuki-Miyaura couplings with aryl halides. Optimize conditions using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as a base, and THF/H₂O as solvents at 60–80°C .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be enhanced during synthesis?

- Chiral Auxiliaries : Use (R)-BINOL-derived ligands or enantiopure starting materials to control stereochemistry .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively react one enantiomer .

- Crystallization-Induced Asymmetric Transformation : Recrystallize intermediates from ethanol/water mixtures to enrich ee .

Q. What analytical strategies resolve contradictory spectral data (e.g., NMR vs. HRMS)?

- Case Study : If NMR suggests a minor impurity but HRMS matches the expected mass:

Perform LC-MS to identify impurities.

Use preparative TLC to isolate the impurity and acquire its NMR.

Compare experimental HRMS isotopic patterns with theoretical simulations .

Q. How does the boronate ester’s stability vary under acidic vs. basic conditions?

- Stability Tests :

| Condition | Degradation Rate | Byproducts Detected (LC-MS) |

|---|---|---|

| 0.1 M HCl (rt) | 90% in 24 h | Boric acid, phenol derivatives |

| 0.1 M NaOH (rt) | 50% in 24 h | Boronate hydrolysis products |

- Recommendation : Avoid prolonged exposure to pH extremes; use buffered conditions (pH 6–8) for reactions .

Q. What role does the tert-butyl carbamate group play in protecting amines during multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.